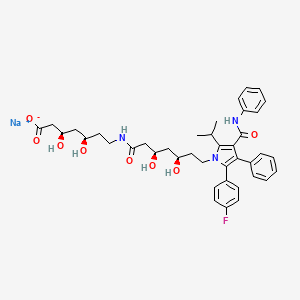
Atorvastatin IMpurity F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atorvastatin Impurity F is a chemical compound that is often encountered as a byproduct or degradation product during the synthesis and storage of atorvastatin, a widely prescribed statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is one of several impurities that can be formed during the manufacturing process of atorvastatin, and its presence must be carefully monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Atorvastatin Impurity F typically involves the same chemical pathways used in the production of atorvastatin. During the multi-step synthesis of atorvastatin, various side reactions can occur, leading to the formation of impurities, including Impurity F. The specific synthetic routes and reaction conditions that lead to the formation of Impurity F can vary, but they often involve the use of organic solvents, catalysts, and reagents such as acids and bases .
Industrial Production Methods
In industrial settings, the production of atorvastatin and its impurities, including Impurity F, is carried out using large-scale chemical reactors and advanced purification techniques. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify impurities in the final product. The industrial production process is designed to minimize the formation of impurities and ensure that the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Atorvastatin Impurity F can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives of Impurity F.
Reduction: Reducing agents can convert Impurity F into reduced forms.
Substitution: Substitution reactions can occur when Impurity F reacts with other chemical species, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acids and bases: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Atorvastatin Impurity F has several scientific research applications, including:
Pharmaceutical Analysis: Used as a reference standard in the quality control and analysis of atorvastatin formulations to ensure the purity and safety of the final product.
Chemical Research: Studied to understand the chemical stability and degradation pathways of atorvastatin, which can help improve the manufacturing process and storage conditions.
Biological Studies: Investigated for its potential biological effects and interactions with biological systems, which can provide insights into the safety and efficacy of atorvastatin.
Wirkmechanismus
The mechanism of action of Atorvastatin Impurity F is not well-defined, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in atorvastatin formulations can affect the overall stability and efficacy of the drug. The molecular targets and pathways involved in the formation and degradation of Impurity F are related to the chemical reactions and conditions used during the synthesis and storage of atorvastatin .
Vergleich Mit ähnlichen Verbindungen
Atorvastatin Impurity F can be compared with other impurities found in atorvastatin formulations, such as:
- Atorvastatin Impurity A
- Atorvastatin Impurity B
- Atorvastatin Impurity C
- Atorvastatin Impurity D
- Atorvastatin Impurity G
- Atorvastatin Impurity H
Each of these impurities has unique chemical structures and properties, and their formation can be influenced by different synthetic routes and reaction conditions. This compound is unique in its specific chemical structure and the conditions under which it is formed .
Eigenschaften
Molekularformel |
C40H47FN3NaO8 |
|---|---|
Molekulargewicht |
739.8 g/mol |
IUPAC-Name |
sodium;(3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C40H48FN3O8.Na/c1-25(2)38-37(40(52)43-29-11-7-4-8-12-29)36(26-9-5-3-6-10-26)39(27-13-15-28(41)16-14-27)44(38)20-18-31(46)22-32(47)23-34(49)42-19-17-30(45)21-33(48)24-35(50)51;/h3-16,25,30-33,45-48H,17-24H2,1-2H3,(H,42,49)(H,43,52)(H,50,51);/q;+1/p-1/t30-,31-,32-,33-;/m1./s1 |
InChI-Schlüssel |
OHFKZDUXUWJNCG-ZNOPIPGTSA-M |
Isomerische SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)NCC[C@H](C[C@H](CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
Kanonische SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)NCCC(CC(CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)
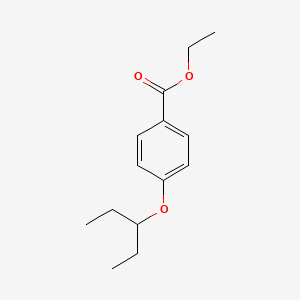
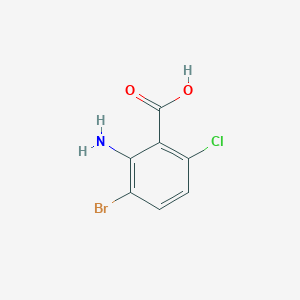
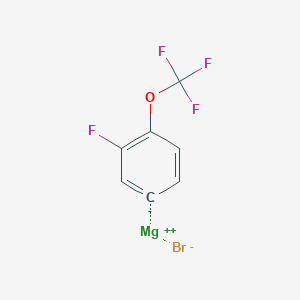
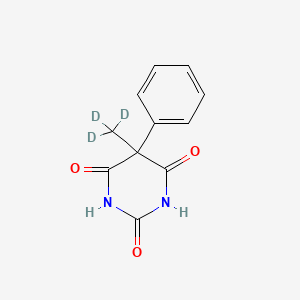
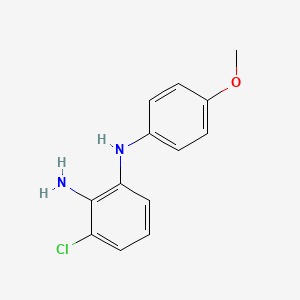
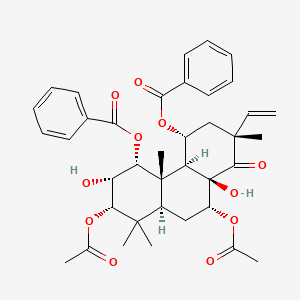
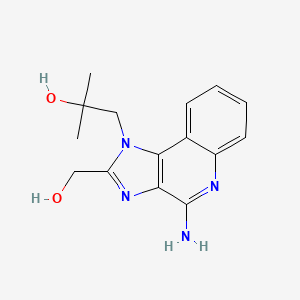
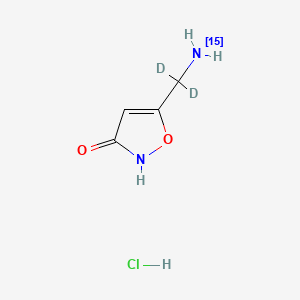
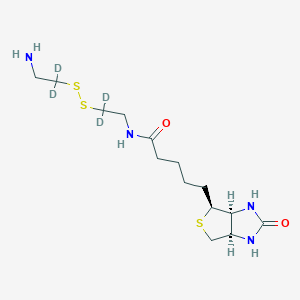
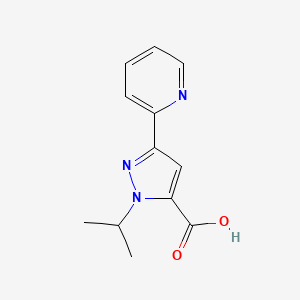
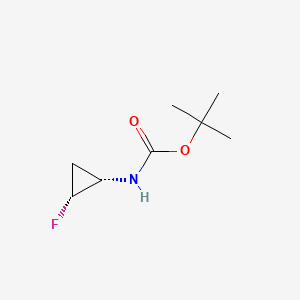
![5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B15294180.png)
![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/structure/B15294194.png)
